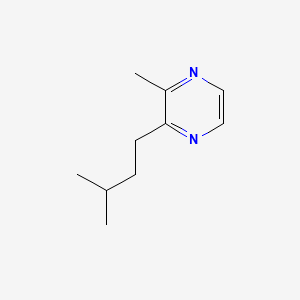
Pyrazine, 2-methyl-3-(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2-methyl-3-(3-methylbutyl)- is a heterocyclic aromatic organic compound. It belongs to the class of alkylpyrazines, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with methyl and 3-methylbutyl substituents at the 2 and 3 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methyl-3-(3-methylbutyl)- can be achieved through several methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the compound can be synthesized by an alkyl-zinc cross-coupling reaction, which involves the reaction of an alkyl-zinc reagent with a pyrazine derivative . This method is often preferred due to its efficiency and high yield.
Industrial Production Methods: In industrial settings, the production of pyrazine, 2-methyl-3-(3-methylbutyl)- typically involves large-scale chemical synthesis using similar alkylation techniques. The process may include the use of Grignard reagents followed by the addition of zinc bromide to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazine, 2-methyl-3-(3-methylbutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrazine compounds.
Wissenschaftliche Forschungsanwendungen
Pyrazine, 2-methyl-3-(3-methylbutyl)- has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, pyrazine derivatives are often studied for their potential as bioactive compounds.
Medicine: Pyrazine, 2-methyl-3-(3-methylbutyl)- and its derivatives have shown promise in medicinal chemistry.
Industry: In the industrial sector, this compound is used as a flavoring agent due to its distinct aroma.
Wirkmechanismus
The mechanism of action of pyrazine, 2-methyl-3-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes. For instance, it may inhibit enzyme activity, disrupt cell membrane integrity, or interfere with DNA replication and transcription . These interactions result in the compound’s antimicrobial, antifungal, and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: This compound is structurally similar but has an additional methyl group at the 5-position.
3-Methyl-2-(2-methylbutyl)pyrazine: Another regioisomer with a different substitution pattern.
Uniqueness: Pyrazine, 2-methyl-3-(3-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
32737-06-7 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2-methyl-3-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-8(2)4-5-10-9(3)11-6-7-12-10/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
DFLVTNJDHBTOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN=C1CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


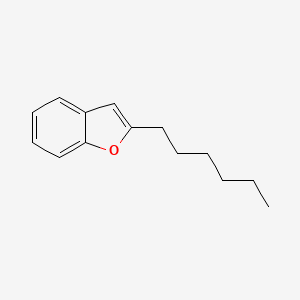
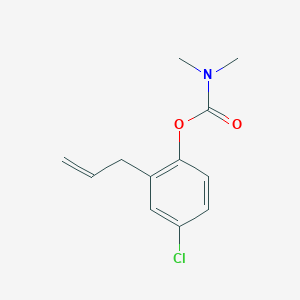
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
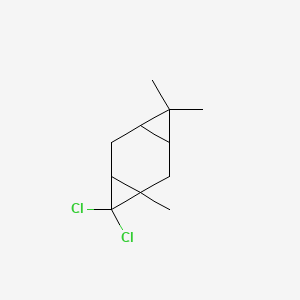
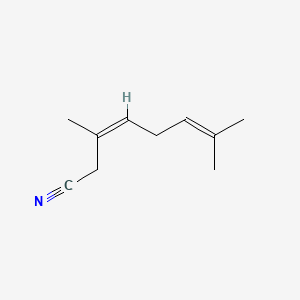
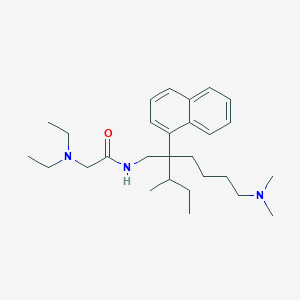
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)

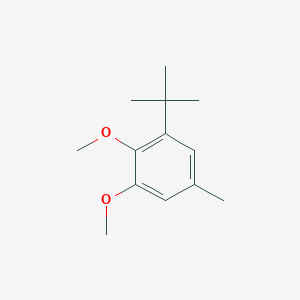
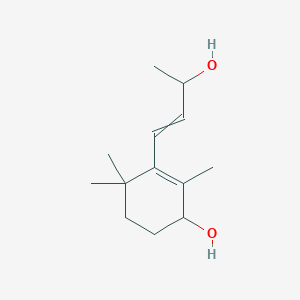
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
